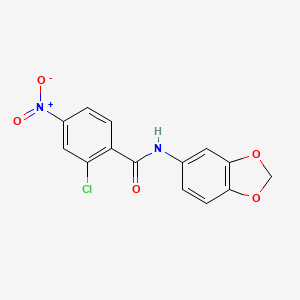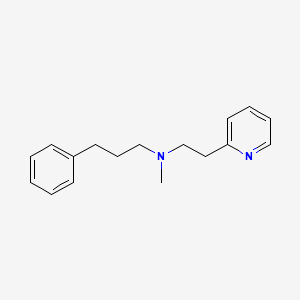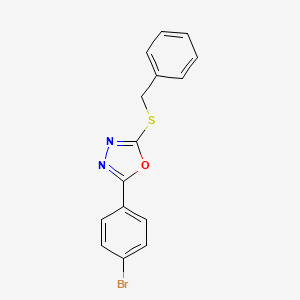![molecular formula C11H14Cl2N2O2S B5791298 1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene](/img/structure/B5791298.png)
1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms and a diethylsulfamoyliminomethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,2-dichlorobenzene, which is commercially available.
Formation of the Sulfamoyliminomethyl Group: The diethylsulfamoyliminomethyl group is introduced through a series of reactions involving the appropriate reagents and catalysts. This step may involve the use of diethylamine and formaldehyde under controlled conditions to form the desired group.
Final Product Formation: The final step involves the coupling of the sulfamoyliminomethyl group with the 1,2-dichlorobenzene under specific reaction conditions, such as temperature, pressure, and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups.
Aplicaciones Científicas De Investigación
1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-dichlorobenzene: A simpler compound with two chlorine atoms on a benzene ring.
1,4-dichlorobenzene: Another isomer with chlorine atoms in the para position.
1,2,4-trichlorobenzene: Contains three chlorine atoms on the benzene ring.
Uniqueness
1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene is unique due to the presence of the diethylsulfamoyliminomethyl group, which imparts distinct chemical properties and potential applications. This makes it different from other dichlorobenzene derivatives, which may not have the same reactivity or biological activity.
Propiedades
IUPAC Name |
1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2S/c1-3-15(4-2)18(16,17)14-8-9-5-6-10(12)11(13)7-9/h5-8H,3-4H2,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGXFMNKPHQRNU-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N=CC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)/N=C/C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B5791225.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5791231.png)

![2-[(4-methylbenzyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B5791237.png)


![N-[4-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5791253.png)




![2-[4-(4-fluorophenyl)-1-piperazinyl]-3,7-dimethylquinoline](/img/structure/B5791296.png)
![2-{[(3,4-dichloroanilino)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B5791316.png)
![N-cyclopentyl-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5791323.png)
